4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a methanesulfonyloxyethyl-methyl-amino substituent at the 4-position and a tert-butyl carbamate group at the 1-position. The methanesulfonyloxy (mesyloxy) group is a key reactive site, enabling nucleophilic displacement reactions, while the tert-butyl ester enhances solubility and stability during synthetic processes. This compound is typically utilized as an intermediate in pharmaceutical synthesis, particularly for introducing functionalized piperidine moieties into drug candidates .
Properties
IUPAC Name |
tert-butyl 4-[methyl(2-methylsulfonyloxyethyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5S/c1-14(2,3)21-13(17)16-8-6-12(7-9-16)15(4)10-11-20-22(5,18)19/h12H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAVADERCHJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Design :
-
Inhibitory Activity :
- Research indicates that derivatives of this compound exhibit inhibitory activity against various enzymes, including those involved in inflammatory processes. For instance, modifications to the methanesulfonyl group have shown promise in enhancing the potency of inhibitors targeting intercellular adhesion molecules .
-
Antihistamine Properties :
- Some studies have suggested that piperidine derivatives can act as antihistamines. The structural modifications present in 4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester could potentially lead to the development of new antihistamine drugs that are more effective and have fewer side effects compared to existing options .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps, including:
- Palladium-mediated cross-coupling reactions : This method allows for the introduction of various substituents on the piperidine ring, which can significantly alter the compound's biological properties .
- Reductive amination : This technique is often used to attach amine groups to the piperidine structure, enhancing its pharmacological profile.
Case Studies
- Inhibition Studies :
- Antimicrobial Activity :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structurally related compounds share the piperidine-1-carboxylic acid tert-butyl ester core but differ in substituents at the 4-position. Below is a systematic comparison based on functional groups, reactivity, and applications.
Sulfonyl/Sulfonyloxy-Substituted Piperidine Derivatives
4-Methylsulfonyl-piperidine-1-carboxylic acid tert-butyl ester
- Structure : Contains a methylsulfonyl group directly attached to the piperidine ring.
- Synthesis : Prepared via nucleophilic substitution of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester with sodium thiomethoxide in dimethylformamide at 80°C .
- Reactivity : The methylsulfonyl group is electron-withdrawing, stabilizing intermediates during further functionalization.
- Applications : Used as a precursor for sulfonamide-linked pharmaceuticals.
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester
- Structure: Piperazine analog with methanesulfonyl and dimethylaminomethyl groups.
- Synthesis : Derived via reductive amination of 3-formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester with dimethylamine hydrochloride .
- Key Difference : The piperazine ring offers two nitrogen atoms for additional derivatization, enhancing versatility in drug design compared to piperidine analogs.
Chloroacetyl/Aminoacetyl-Substituted Derivatives
4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Structure: Features a chloroacetyl group linked to the methylamino substituent.
- Reactivity : The chloroacetyl group serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols).
- Applications : Intermediate in synthesizing kinase inhibitors or covalent-binding probes .
4-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Structure: Contains an amino-propionyl group, introducing a chiral center.
- Synthesis: Likely involves coupling of Boc-protected amino acids with methylamino-piperidine intermediates.
- Key Difference: The amino group enables conjugation with carboxylic acids or participation in peptide bond formation, making it valuable for prodrug development .
Heterocyclic and Aromatic Substituents
4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Structure: Pyrimidine ring appended via a methylamino linker.
- Reactivity : The chloro and methylthio groups on the pyrimidine allow for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications: Potential use in kinase inhibitors targeting cancer therapies .
4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester
Data Table: Key Properties of Selected Analogs
Preparation Methods
Synthesis of tert-Butyl 4-(Methanesulfonyloxymethyl)piperidine-1-carboxylate
The synthesis of this key intermediate is well-documented in patent literature and chemical syntheses, notably in patents and research articles:
Piperidine → (Boc protection) → tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate → (Reaction with methylsulfonyloxymethyl chloride) → tert-Butyl 4-(methanesulfonyloxymethyl)piperidine-1-carboxylate
Key Reaction Conditions
- Base: Potassium carbonate or cesium carbonate to deprotonate the nitrogen and facilitate nucleophilic substitution.
- Solvent: N,N-Dimethylformamide (DMF) or tert-butyl methyl ether (TBME) to solubilize reactants.
- Temperature: Typically reflux conditions (~80–100°C).
- Time: Ranges from 2 to 24 hours depending on scale.
Functionalization with Methylamino and Ethyl Groups
Following the formation of the sulfonate ester, further functionalization involves nucleophilic substitution or coupling reactions to introduce the aminoethyl moiety:
The aminoethyl group is introduced via nucleophilic attack on the sulfonate ester, often under mild basic conditions, leading to the desired amino-functionalized piperidine derivative.
Esterification to Form the tert-Butyl Ester
The final step involves esterification of the carboxylic acid with tert-butyl alcohol, typically under acidic or neutral conditions:
The esterification ensures the compound's stability and suitability for pharmaceutical applications.
Summary of Key Data and Reaction Parameters
Research Findings and Industrial Relevance
The synthesis methods outlined are optimized for scalability and high yield, with patent literature emphasizing industrial applicability. The use of protected piperidine derivatives and sulfonate esters allows for selective functionalization, which is crucial in pharmaceutical manufacturing. The reaction conditions are mild and compatible with large-scale synthesis, reducing costs and improving safety profiles.
Notes and Recommendations
- Reaction Monitoring: TLC and NMR are essential for tracking the progress of sulfonate ester formation and subsequent coupling reactions.
- Purity Control: Chromatography and recrystallization are recommended to ensure high purity of intermediates.
- Safety Precautions: Handling sulfonyl chlorides and strong bases requires appropriate protective measures due to their corrosive nature.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:
- Step 1 : Reacting a tert-butyl-protected piperidine precursor (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) with a methanesulfonyloxy-ethyl-methyl-amine derivative.
- Step 2 : Using coupling agents like EDC/HOBt or Mitsunobu conditions for amine-ester linkages .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is typical .
Basic: How should this compound be characterized to confirm its structure?
Key analytical methods include:
- NMR : H and C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 2.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected at m/z ~375) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) .
Basic: What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the sulfonate ester .
Advanced: How can reaction yields be optimized for its synthesis?
- Catalyst Screening : Test bases like triethylamine (TEA) or DMAP to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., sulfonate ester formation) to minimize side reactions .
Advanced: What strategies are effective for tert-butyl (Boc) deprotection?
- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 hr, RT) for Boc removal .
- Neutralization : Quench with aqueous NaHCO post-deprotection to stabilize the free amine .
Advanced: How should researchers address stability issues during storage?
- Degradation Analysis : Monitor via HPLC every 3 months; hydrolytic degradation of the sulfonate ester is a key risk .
- Stabilizers : Add molecular sieves (3Å) to storage containers to absorb moisture .
Advanced: How to resolve contradictory toxicity data in literature?
- Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) if SDS data are unavailable .
- Cross-Referencing : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives with LD ~500 mg/kg in rodents) .
Advanced: What methodologies assess its biological activity in drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
